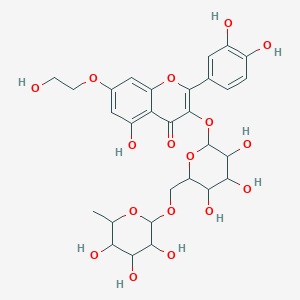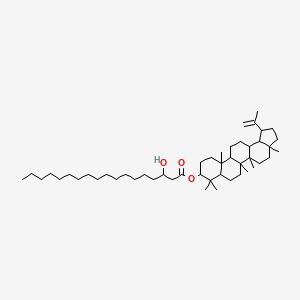
Lupeol 3-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lupeol 3-hydroxyoctadecanoate is a derivative of lupeol, a pentacyclic lupane-type triterpene. Lupeol is found in various edible vegetables, fruits, and plants and is known for its beneficial pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lupeol 3-hydroxyoctadecanoate involves the esterification of lupeol with 3-hydroxyoctadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Lupeol 3-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group in the ester can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Lupeol 3-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of lupeol 3-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating key signaling pathways, such as:
NF-κB Pathway: Inhibits the activation of NF-κB, reducing inflammation.
PI3K/Akt Pathway: Modulates cell survival and proliferation.
Wnt/β-catenin Pathway: Influences cell differentiation and apoptosis
Comparación Con Compuestos Similares
Similar Compounds
Lupeol: The parent compound with similar pharmacological properties.
Stigmasterol: Another triterpene with anti-inflammatory and antioxidant effects.
Betulin: A lupane-type triterpene with anticancer and antiviral activities
Uniqueness
Lupeol 3-hydroxyoctadecanoate is unique due to its esterified structure, which may enhance its bioavailability and stability compared to its parent compound, lupeol. This modification potentially increases its efficacy in various applications .
Propiedades
Fórmula molecular |
C48H84O3 |
|---|---|
Peso molecular |
709.2 g/mol |
Nombre IUPAC |
(3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-hydroxyoctadecanoate |
InChI |
InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3 |
Clave InChI |
ISCGWWWBTBITFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




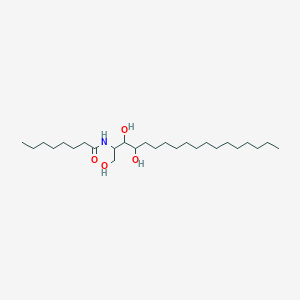
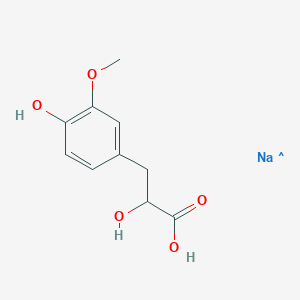
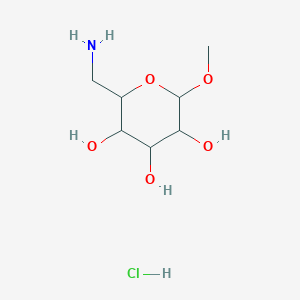
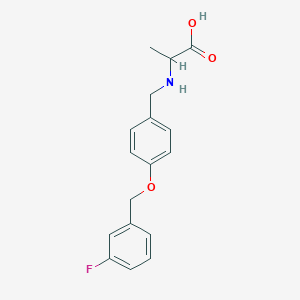
![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)
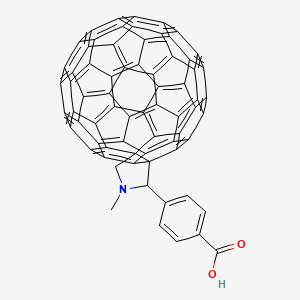

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)

